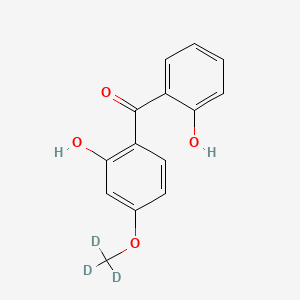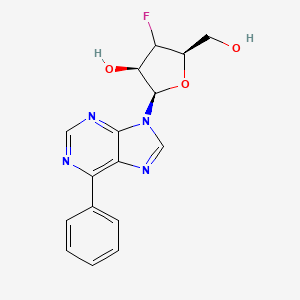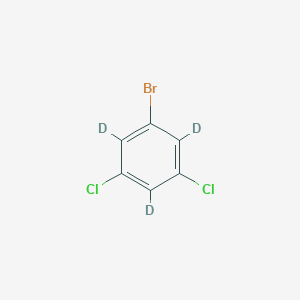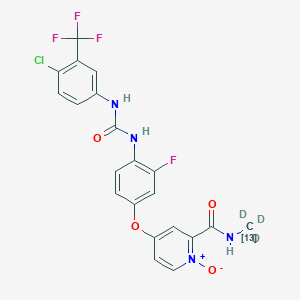
Artd10/parp10-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It targets mono-ADP-ribosyltransferases ARTD10/PARP10 and poly (ADP-ribose) polymerase-1 ARTD1/PARP1 with IC50 values of 2.0 μM and 9.7 μM, respectively . This compound has shown potential in various scientific research applications, particularly in the fields of cancer biology and cellular metabolism.
準備方法
The synthesis of Artd10/parp10-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The specific synthetic routes and reaction conditions are detailed in various research articles and patents. Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
化学反応の分析
Artd10/parp10-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of functional groups such as hydroxyl, amino, and carboxyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
科学的研究の応用
Artd10/parp10-IN-2 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study the mechanisms of ADP-ribosylation and its effects on cellular processes. In biology, it has been shown to modulate mitochondrial function and influence metabolic processes . In medicine, this compound has demonstrated potential as an anti-cancer agent by inhibiting the activity of poly (ADP-ribose) polymerase enzymes, which are involved in DNA repair and cell proliferation . Additionally, it has applications in the study of neurodegenerative diseases and inflammation .
作用機序
Artd10/parp10-IN-2 exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase enzymes. These enzymes are involved in the post-translational modification of proteins through the addition of ADP-ribose units. By inhibiting these enzymes, this compound disrupts the ADP-ribosylation process, leading to alterations in cellular signaling pathways and metabolic processes . The compound specifically targets the catalytic domains of ARTD10/PARP10 and ARTD1/PARP1, preventing the transfer of ADP-ribose to substrate proteins .
類似化合物との比較
Artd10/parp10-IN-2 is unique in its ability to inhibit both mono-ADP-ribosyltransferases and poly (ADP-ribose) polymerase enzymes. Similar compounds include ARTD10/PARP10-IN-1 and other PARP inhibitors that target specific members of the poly (ADP-ribose) polymerase family . this compound stands out due to its non-selective inhibition and higher potency. Other similar compounds include ARTD8/PARP14 inhibitors and ARTD7/PARP15 inhibitors, which have different selectivity profiles and biological activities .
特性
分子式 |
C12H13N3O3 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
(Z)-N'-(3-carbamoylphenyl)-N-methylbut-2-enediamide |
InChI |
InChI=1S/C12H13N3O3/c1-14-10(16)5-6-11(17)15-9-4-2-3-8(7-9)12(13)18/h2-7H,1H3,(H2,13,18)(H,14,16)(H,15,17)/b6-5- |
InChIキー |
FYQRBLGGKLIYRQ-WAYWQWQTSA-N |
異性体SMILES |
CNC(=O)/C=C\C(=O)NC1=CC=CC(=C1)C(=O)N |
正規SMILES |
CNC(=O)C=CC(=O)NC1=CC=CC(=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)









![N-[6-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]pyridin-3-yl]-2,3-diphenylpropanamide](/img/structure/B12401954.png)

![(2R)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B12401962.png)

